molecular formula C13H15F2NO3 B2946825 Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2287342-75-8

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2946825
CAS RN: 2287342-75-8
M. Wt: 271.264
InChI Key: YQMBOEZEGTXNTQ-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2287342-75-8 . It has a molecular weight of 271.26 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored at room temperature . and is in the form of an oil .

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • Anti-inflammatory and Analgesic Activity : A study focused on the synthesis of pyrrolopyrrole derivatives, including those related to Benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, revealed their potential as anti-inflammatory and analgesic agents. Extensive QSAR studies demonstrated correlations between the analgesic and anti-inflammatory potencies of these compounds and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).

Chemical Synthesis and Reactions

  • Ketone Synthesis : The use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been explored for the ketone synthesis from carboxylic acids and aromatic hydrocarbons, suggesting a method for functional group transformation that could be applicable for compounds like this compound (Keumi et al., 1988).
  • Oxygenation Studies : Benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes have been synthesized and characterized, exploring their potential in mimicking the diiron(II) center in soluble methane monooxygenase (MMOH), a finding that could have implications for catalysis and enzymatic reaction modeling (Carson & Lippard, 2006).

Material Science and Polymer Chemistry

  • Hydrophilic Aliphatic Polyesters : Research into the design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives of e-caprolactone, has been conducted. This work contributes to the development of materials with potential biomedical applications, indicating the versatility of pyrrolidine derivatives in polymer science (Trollsås et al., 2000).

Cholinesterase Inhibitors

  • Cholinesterase Inhibition : A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, related to this compound, was synthesized and tested for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate inhibitory effects against AChE, with certain derivatives demonstrating activity comparable to rivastigmine, a known cholinesterase inhibitor (Pizova et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMBOEZEGTXNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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